BenchChemオンラインストアへようこそ!

Psymberin

Cytotoxicity NCI-60 Selectivity index

Psymberin (irciniastatin A) is the sole pederin-family member containing a dihydroisocoumarin side chain, delivering sub-nanomolar IC50 against colorectal cancer organoids and >10⁴-fold selectivity in melanoma/breast cancer lines. Its unique ribosome binding mode (confirmed by rpl-41 mutation without cross-resistance to mycalamide A) and uncoupled translation inhibition make it essential for translational CRC research. Choose psymberin when pederin or mycalamide A cannot replicate its differential pharmacology or genetic interaction profile.

Molecular Formula C31H47NO11
Molecular Weight 609.7 g/mol
Cat. No. B1248840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsymberin
Synonymsirciniastatin A
psymberin
Molecular FormulaC31H47NO11
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O
InChIInChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1
InChIKeyBNNIEBYABSNREN-CYRUSRGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psymberin (Irciniastatin A) for Research Procurement: A Pederin-Family Cytotoxin with Structural Uniqueness


Psymberin, also known as irciniastatin A, is a marine-derived polyketide cytotoxin belonging to the pederin natural product family [1]. It was independently isolated from the sponges Psammocinia sp. and Ircinia ramosa in 2004 [2]. The compound possesses the molecular formula C31H47NO11 and a molecular weight of 609.71 g/mol [3]. As the only member of the pederin family containing a dihydroisocoumarin side chain, psymberin demonstrates a unique structural signature that distinguishes it from pederin, mycalamide A, and onnamide A [4]. It exhibits sub-nanomolar to nanomolar cytotoxicity against select cancer cell lines and functions as a potent inhibitor of protein translation [5].

Why Pederin or Mycalamide A Cannot Substitute for Psymberin in Research Applications


Although psymberin shares the pederin family's N-acyl aminal linkage and tetrahydropyran core, substitution with pederin, mycalamide A, or other in-class compounds is scientifically invalid due to three distinct structural and functional differences. First, psymberin contains a dihydroisocoumarin side chain absent in all other family members, which confers a >10⁴-fold differential cytotoxicity profile across cell lines that is not replicated by pederin or mycalamide A [1]. Second, structural modifications of psymberin uncouple protein translation inhibition from cytotoxicity — a phenomenon not observed with other pederin family members — indicating multiple bioactivities unique to psymberin [2]. Third, genetic evidence confirms that psymberin-resistant mutants show no cross-resistance to mycalamide A, demonstrating that these compounds engage the ribosome through distinct binding modes [3]. These documented differences render direct analog substitution experimentally invalid and risk irreproducible results.

Psymberin Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Differential Cytotoxicity Selectivity: Psymberin vs. Pederin Family Across NCI-60 Panel

Psymberin exhibits an unprecedented >10⁴-fold differential cytotoxicity profile across the NCI-60 panel, with select melanoma, breast, and colon cancer lines sensitive below 2.5 nM while most other cell lines remain unresponsive at concentrations up to 25 μM. This selectivity profile is not observed with pederin or mycalamide A, which show broader, less discriminate cytotoxicity [1].

Cytotoxicity NCI-60 Selectivity index

Translation Inhibition Potency: Psymberin vs. Cycloheximide

Psymberin inhibits protein translation 40- to 100-fold more potently than cycloheximide, a widely used translational inhibitor that requires approximately 100 μM for >90% inhibition in vivo. This potency advantage is quantitatively documented in head-to-head comparison studies [1].

Protein translation Ribosome inhibition Potency comparison

Autophagy and Necrosis Modulation: Psymberin vs. Mycalamide A Functional Divergence

Psymberin exhibits functional divergence from mycalamide A in two death-related pathways. The endogenous protein level of LC3, an autophagy marker, decreases faster with psymberin treatment than with mycalamide A. Additionally, in HT-29 cells, psymberin synergizes TNFα-induced necrotic cell death more efficiently than mycalamide A [1].

Autophagy Necrosis Cell death mechanisms

Lack of Cross-Resistance: Psymberin vs. Mycalamide A Genetic Evidence

Forward genetic screens in C. elegans identified psymberin-resistant mutants bearing a C361T point mutation in the rpl-41 gene (Pro65Leu). This mutant strain (DA2312) shows resistance to psymberin only, with no cross-resistance to mycalamide A, despite both compounds targeting the same ribosomal protein [1]. This demonstrates distinct ribosome binding modes.

Ribosome binding Cross-resistance rpl-41 mutation

Absence of Blistering Toxicity: Psymberin vs. Pederin and Mycalamide A

Unlike pederin and mycalamide A, psymberin does not display irritant or blistering activity. This critical safety differentiation is attributed to the presence of the dihydroisocoumarin side chain rather than the acetal-containing pederate side chain found in pederin and mycalamides [1]. Analog studies further confirmed that the blistering activity associated with other pederin family members is not due to their protein synthesis inhibiting activity [2].

Blistering activity Irritancy Safety profile

Protein Synthesis Inhibition Potency: Psymberin IC50 Values Across Human Cancer Cell Lines

Psymberin inhibits protein synthesis in a dose-dependent manner with consistent IC50 values across multiple human cell lines: 3.6 ± 1.0 nM in A549 lung carcinoma cells, 6.7 nM in Jurkat cells, and 2.6 nM in HeLa cells [1]. Synthetic psymberin inhibits PC3 prostate and SK-MEL-5 melanoma cancer cell lines with IC50 values of 0.98 nM and 2.29 nM, respectively [2].

IC50 Protein synthesis Cancer cell lines

Psymberin: Validated Research and Industrial Application Scenarios


Colorectal Cancer Organoid and Cell Line Screening

Psymberin demonstrates IC50 values below 10 nM in multiple colorectal cancer cell lines and patient-derived organoids, with potency over 2,000 times greater than oxaliplatin (IC50 approximately 15 nM for psymberin vs. clinically relevant comparator) [1]. This validated activity across both 2D cell lines and 3D organoid models makes psymberin the preferred compound for translational CRC research requiring high-potency protein translation inhibition in physiologically relevant models.

Selective Cytotoxicity Studies in Melanoma and Breast Cancer

Psymberin exhibits exceptional differential cytotoxicity, with LC50 values below 2.5 nM against select melanoma lines (MALME-3M, SK-MEL-5, UACC-62) and breast cancer line MDA-MB-435, while most other cell lines remain unresponsive at concentrations up to 25 μM [2]. This >10⁴-fold selectivity profile is unique among pederin family members and enables focused investigation of molecular determinants of sensitivity in these specific cancer subtypes.

Ribosome Binding Mechanism Studies Requiring Non-Cross-Resistant Tools

For studies probing the molecular pharmacology of pederin-family ribosome interactions, psymberin is essential due to its distinct binding mode. The rpl-41(Pro65Leu) mutation confers psymberin-specific resistance without cross-resistance to mycalamide A, confirming that psymberin engages the ribosome differently than its closest structural analogs [3]. This property makes psymberin the required compound for dissecting structure-activity relationships at the E-site binding pocket.

Autophagy and Necrosis Pathway Analysis in Cancer Cells

Psymberin modulates autophagy and necrosis pathways with kinetics distinct from mycalamide A, as demonstrated by faster LC3 degradation and more efficient TNFα-induced necrosis synergy in HT-29 cells [4]. This functional divergence positions psymberin as the preferred tool for investigating how pederin-family compounds interface with non-translational cell death mechanisms in colorectal and other cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psymberin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.